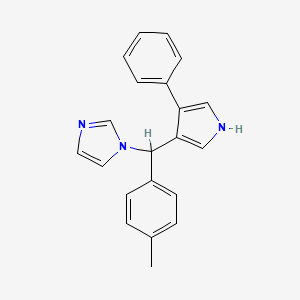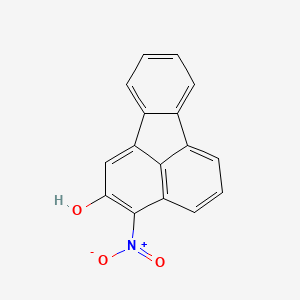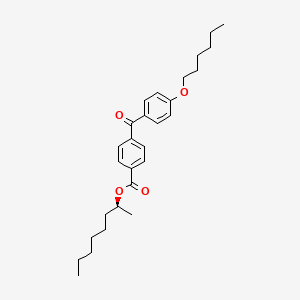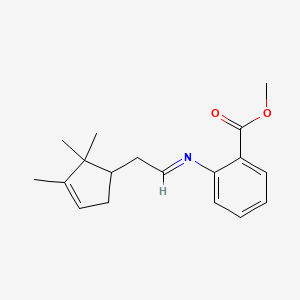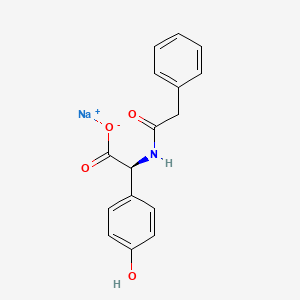
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate is a complex organic compound that features a sodium ion bonded to a phenylacetamido group and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate typically involves the reaction of phenylacetic acid with 4-hydroxyphenylacetic acid in the presence of a suitable base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of phenylacetic acid and the amino group of 4-hydroxyphenylacetic acid. The reaction conditions generally include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or organic solvent
Catalyst: Sodium hydroxide or other strong bases
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity phenylacetic acid and 4-hydroxyphenylacetic acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain the pure compound
化学反应分析
Types of Reactions
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Bromine, nitric acid
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of brominated or nitrated derivatives
科学研究应用
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Interacting with cell surface receptors to modulate signal transduction pathways
相似化合物的比较
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate.
4-Hydroxyphenylacetic Acid: Another precursor used in the synthesis.
Sodium Acetate: A simpler compound with similar sodium ion bonding but different functional groups.
Uniqueness
This compound is unique due to its combination of a phenylacetamido group and a hydroxyphenyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
84709-12-6 |
|---|---|
分子式 |
C16H14NNaO4 |
分子量 |
307.28 g/mol |
IUPAC 名称 |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
InChI 键 |
SSQICCSBOZHERJ-RSAXXLAASA-M |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)

![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
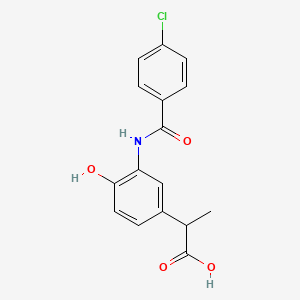
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
